molecular formula C9H11ClN2O B14834042 (4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine

(4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14834042
M. Wt: 198.65 g/mol
InChI Key: DJTNLJRPDMJZSJ-UHFFFAOYSA-N
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Description

(4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine typically involves the reaction of 4-chloro-3-cyclopropoxypyridine with a suitable amine source under controlled conditions. One common method involves the use of methanamine (methylamine) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloropyridin-2-yl)methanamine: A similar compound with a chlorine atom at the 4-position of the pyridine ring.

    (4-Chloropyridin-3-yl)methanamine: Another related compound with the chlorine atom at the 3-position.

    (3-Chloropyridin-2-yl)methanamine: A compound with the chlorine atom at the 3-position and the methanamine group at the 2-position.

Uniqueness

(4-Chloro-3-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(4-chloro-3-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-7-3-4-12-8(5-11)9(7)13-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

DJTNLJRPDMJZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2CN)Cl

Origin of Product

United States

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